molecular formula C10H8ClNO B1404641 (1-Chloroisoquinolin-6-yl)methanol CAS No. 1820640-22-9

(1-Chloroisoquinolin-6-yl)methanol

Cat. No.: B1404641
CAS No.: 1820640-22-9
M. Wt: 193.63 g/mol
InChI Key: HCOJGQPHKNLLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloroisoquinolin-6-yl)methanol: is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is a derivative of isoquinoline, featuring a chloro substituent at the first position and a hydroxymethyl group at the sixth position. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of isoquinoline with thionyl chloride to form 1-chloroisoquinoline, which is then subjected to a Grignard reaction with formaldehyde to yield (1-Chloroisoquinolin-6-yl)methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Chloroisoquinolin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Chloroisoquinolin-6-yl)methanol is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and is utilized in the development of new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory activities .

Industry: The compound is employed in the production of agrochemicals, dyes, and optical brighteners. Its derivatives are used as intermediates in the manufacture of various industrial chemicals .

Mechanism of Action

The mechanism of action of (1-Chloroisoquinolin-6-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxymethyl groups play a crucial role in the binding affinity and specificity of these interactions .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the chloro and hydroxymethyl substituents.

    1-Chloroisoquinoline: Lacks the hydroxymethyl group.

    Isoquinolin-6-ylmethanol: Lacks the chloro substituent.

Uniqueness: (1-Chloroisoquinolin-6-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(1-chloroisoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOJGQPHKNLLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Chloroisoquinolin-6-yl)methanol
Reactant of Route 2
(1-Chloroisoquinolin-6-yl)methanol
Reactant of Route 3
(1-Chloroisoquinolin-6-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Chloroisoquinolin-6-yl)methanol
Reactant of Route 5
(1-Chloroisoquinolin-6-yl)methanol
Reactant of Route 6
(1-Chloroisoquinolin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.